![molecular formula C20H25ClN4O2 B159121 6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione CAS No. 863588-32-3](/img/structure/B159121.png)
6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione
Overview
Description
6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione, also known as CPPD, is an organic compound with a unique chemical structure. It has a wide range of applications in scientific research, including in vivo and in vitro studies. CPPD has been studied for its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. Additionally, CPPD has several advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Inhibition of Liver Receptor Homolog 1 (LRH-1)
ML-180 is a potent inverse agonist of the orphan nuclear receptor liver receptor homolog 1 (LRH-1; NR5A2), with an IC50 of 3.7 μM . LRH-1 plays a crucial role in many biological processes, including cholesterol transport, bile acid metabolism, and steroidogenesis. By inhibiting LRH-1, ML-180 could potentially be used to modulate these processes for therapeutic purposes .
Regulation of Cell Cycle Proteins
In vitro studies have shown that ML-180 can significantly inhibit the expression of cyclin-D1 and cyclin-E1 in hepatic cells . These proteins are key regulators of the cell cycle, and their dysregulation is often associated with the development of cancer. Therefore, ML-180 could potentially be used in cancer therapy to inhibit cell proliferation .
Potential Applications in Machine Learning
While not a direct application of the compound itself, the name “ML-180” could potentially cause some confusion as “ML” is commonly used as an abbreviation for “Machine Learning”. In the context of scientific research, machine learning techniques are increasingly being used to make discoveries across a wide range of disciplines .
Mechanism of Action
Target of Action
ML-180 primarily targets the orphan nuclear receptor liver receptor homolog 1 (LRH-1; NR5A2) . LRH-1 plays a crucial role in various biological processes, including cholesterol transport, bile acid metabolism, and steroidogenesis .
Mode of Action
ML-180 acts as an inverse agonist of LRH-1 . It binds to LRH-1, inhibiting its activity and leading to changes in the expression of genes regulated by this receptor .
Result of Action
ML-180 has been shown to inhibit cell proliferation in an LRH-1-dependent manner . It also leads to a significant inhibition of cyclin-D1 and cyclin-E1 expression in hepatic cells . Furthermore, ML-180 treatment results in a rapid decrease of LRH-1 expression and efficiently represses endogenous LRH-1 signaling .
properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c21-15-5-4-8-17(13-15)23-9-11-24(12-10-23)18-14-19(26)25(20(27)22-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQQIFPOIZPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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